molecular formula C12H14O2S B14016864 Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate CAS No. 63012-13-5

Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate

Cat. No.: B14016864
CAS No.: 63012-13-5
M. Wt: 222.31 g/mol
InChI Key: VKXWMRJUJPLRGU-MNOVXSKESA-N
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Description

Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a phenylsulfanyl substituent at the 2-position and an ethyl ester group at the 1-position. For instance, cyclopropane derivatives are key intermediates in protease inhibitor development and serve as rigid scaffolds for peptidomimetics .

Properties

CAS No.

63012-13-5

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

ethyl (1S,2S)-2-phenylsulfanylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2S/c1-2-14-12(13)10-8-11(10)15-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1

InChI Key

VKXWMRJUJPLRGU-MNOVXSKESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1SC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC1SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Carbene Addition to Alkenes

A common approach to cyclopropane synthesis is the reaction of ethyl diazoacetate with alkenes to form cyclopropane rings. For Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate, phenyl vinyl sulfide is used as the alkene substrate.

Example Procedure:

  • A racemic mixture of cobalt(II) complex catalyst (N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) is flushed with argon.
  • Degassed water is added, followed by ethyl diazoacetate and phenyl vinyl sulfide.
  • The mixture is stirred under argon at 40 °C for 24 hours.
  • After reaction completion, oxidation of the cobalt catalyst is performed by air bubbling.
  • The product mixture is filtered, concentrated, and purified by silica gel chromatography to isolate cis- and trans-isomers of ethyl 2-(phenylthio)cyclopropane-1-carboxylate.
Step Reagents/Conditions Outcome
1 Co(II) catalyst, Ar atmosphere, degassed water Catalyst activation
2 Ethyl diazoacetate, phenyl vinyl sulfide Cyclopropanation reaction
3 40 °C, 24 h, stirring Formation of racemic cyclopropane esters
4 Air bubbling Catalyst oxidation
5 Silica gel chromatography Isolation of cis- and trans-isomers

Yields reported for cis and trans isomers are approximately 33% and 37%, respectively.

Asymmetric and Enzymatic Synthesis

Recent advances have demonstrated enzymatic approaches to cyclopropanation using engineered heme proteins capable of carbene transfer reactions with high stereoselectivity.

  • Engineered variants of nitric oxide dioxygenase (RmaNOD) and protoglobins (ApePgb) have been utilized to catalyze cyclopropanation of vinyl sulfides with ethyl diazoacetate.
  • These biocatalysts enable selective formation of the (1S,2S)-stereoisomer with improved diastereoselectivity and enantioselectivity.
  • Protein engineering strategies involve site-saturation mutagenesis targeting active site residues to optimize activity and selectivity.
  • Preparative-scale biocatalytic reactions with lyophilized whole-cell catalysts have been successfully performed, achieving practical yields under mild conditions.
Protein Variant Diastereoselectivity (cis:trans) Activity (TTN) Notes
ApePgb W59A Y60G F145W High cis-selectivity High Initial cis-selective variant
RmaNOD Q52A Moderate trans-selectivity Moderate Parent for trans-selective lineage
RmaNOD Y32T Q52A 90:10 cis:trans 5x higher cis Enhanced cis-selectivity and activity
RmaNOD L20W Q52A L56I L60H L101N I105M Near-perfect trans-selectivity Highest Optimized trans-selective enzyme

TTN = Total Turnover Number, indicating catalytic efficiency

Oxidation and Functional Group Transformations

  • The phenylsulfanyl group can be further oxidized to phenylsulfinyl derivatives using m-chloroperbenzoic acid (m-CPBA) under controlled temperature (0 °C).
  • This reaction proceeds with good yields (~66%) and allows access to sulfoxide functionalities for further chemical elaboration.

Representative Reaction Scheme

A simplified reaction scheme for the synthesis of this compound is as follows:

  • Phenyl vinyl sulfide + Ethyl diazoacetate → Cyclopropane ring formation (racemic mixture).
  • Separation of cis and trans isomers by chromatography.
  • Optional enzymatic resolution or asymmetric synthesis to enrich (1S,2S) isomer.
  • Oxidation to sulfoxide derivatives if desired.

Analytical and Structural Characterization

  • The stereochemistry of the product is confirmed by NMR spectroscopy (^1H, ^13C), GC-MS, and X-ray crystallography.
  • Protein-catalyzed reactions are monitored by GC with internal standards for quantification.
  • Crystallographic data confirm the absolute configuration of the (1S,2S) isomer.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Stereoselectivity Yield (%) Notes Source
Metal-catalyzed carbene addition Co(II) catalyst, ethyl diazoacetate, phenyl vinyl sulfide, 40 °C, 24 h Racemic (cis/trans mixture) 33-37 Requires chromatographic separation of isomers
Enzymatic cyclopropanation Engineered heme proteins, ethyl diazoacetate, vinyl sulfide, anaerobic conditions, room temp High (1S,2S) stereoselectivity Moderate to high Protein engineering enhances selectivity and activity
Oxidation to sulfoxide m-CPBA, 0 °C Retains stereochemistry ~66 Post-cyclopropanation functionalization

Chemical Reactions Analysis

Types of Reactions

REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiophenol derivatives, nucleophiles like amines or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate is primarily utilized in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis The compound serves as a crucial building block for synthesizing complex molecules. The strained cyclopropane ring and the phenylthio group allow for various chemical transformations, making it a versatile intermediate in organic synthesis.
  • Cyclopropane Formation The cyclopropane ring can be formed through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
  • Introduction of the Phenylthio Group The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiophenol derivative.
  • Esterification The carboxylic acid group can be esterified using ethanol and a strong acid catalyst such as sulfuric acid.

Biology

Investigated for its potential biological activity and interactions with biomolecules. While specific case studies are not detailed in the search results, the compound's structure suggests potential interactions with biological systems.

Medicine

Explored for potential therapeutic properties and as a precursor for drug development. Its unique structure allows it to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and phenylthio group could play key roles in these interactions.

Industry

Utilized in the production of specialty chemicals and materials. While the search results do not provide specific examples, the compound's chemical properties make it valuable in creating specialized products.

Chemical Reactions

This compound can undergo several types of chemical reactions due to its functional groups.

  • Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Reactions and Conditions

ReactionReagentsMajor Products
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxides, sulfones
ReductionLithium aluminum hydride, sodium borohydrideAlcohols
SubstitutionThiophenol derivatives, nucleophiles like amines or alkoxidesSubstituted cyclopropane derivatives

Mechanism of Action

The mechanism of action of REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and phenylthio group could play key roles in these interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituents:

Compound Name Substituent at C2 Key Functional Groups Molecular Formula Key Applications
Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate Phenylsulfanyl Thioether, ester C₁₂H₁₄O₂S Likely intermediate for bioactive molecules
Ethyl (1S,2S)-2-(p-tolyl)cyclopropane-1-carboxylate (13e) p-Tolyl Aryl, ester C₁₃H₁₆O₂ Synthetic intermediate; 36% isolated yield
Ethyl 2-((N,4-dimethylphenyl)sulfonamido)-1-phenylcyclopropane-1-carboxylate (1l) Sulfonamido Sulfonamide, ester C₂₁H₂₃NO₄S Diastereomeric mixture (60:40); 27% yield
Ethyl (1S,2S)-2-(((benzyloxy)carbonyl)-D-valyl)cyclopropane-1-carboxylate (30) D-Valyl (peptide) Peptide, ester C₂₁H₂₈N₂O₅ Proteasome inhibitor; 50% yield, 100% trans isomer
Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate Phenyl Aryl, ester C₁₂H₁₄O₂ Commercial product; acute toxicity (H302)
Ethyl (1S,2S)-2-(4-biphenylyl)cyclopropanecarboxylate 4-Biphenylyl Biphenyl, ester C₁₈H₁₈O₂ Intermediate for materials/pharma
Ethyl (1S,2S)-2-iodocyclopropane-1-carboxylate Iodo Halogen, ester C₆H₉IO₂ Reactive intermediate for cross-coupling

Stereochemical Control

  • The peptidomimetic 30 demonstrated perfect trans-selectivity (100% trans), essential for protease inhibition .
  • In contrast, 1l formed a 60:40 diastereomeric mixture, complicating purification .

Biological Activity

Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring with a phenylsulfanyl group and an ethyl ester functional group. This specific configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, cyclopropane derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This compound may share this mechanism due to its structural analogies with other active compounds .

Table 1: Anticancer Activity of Cyclopropane Derivatives

Compound NameMechanism of ActionCancer TypeReference
Compound ATubulin polymerization inhibitionBreast cancer
Compound BApoptosis inductionLung cancer
This compoundTBDTBDTBD

Neuroprotective Effects

The compound has potential neuroprotective effects, which can be attributed to its ability to inhibit enzymes related to neurodegenerative diseases. Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy. This suggests that this compound may also exhibit such properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolism.
  • Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The presence of the phenylsulfanyl group could contribute to antioxidant effects, reducing oxidative stress in cells.

Study on Anticancer Activity

A study investigating the anticancer properties of cyclopropane derivatives found that certain structural modifications enhanced cytotoxicity against various cancer cell lines. While specific data on this compound is limited, it is hypothesized that similar modifications could yield promising results against cancers such as breast and lung cancer .

Neuroprotective Study

Research on related compounds has shown that they can effectively inhibit AChE and butyrylcholinesterase (BuChE), leading to improved cognitive function in animal models of Alzheimer's disease. These findings suggest that this compound could have similar neuroprotective effects .

Q & A

Q. What are the common synthetic routes for Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate?

The synthesis typically involves cyclopropanation of a precursor (e.g., vinyl sulfides or diazo compounds) using transition metal catalysts like Rh(II) carboxylates. Post-cyclopropanation modifications, such as thiol-ene reactions or nucleophilic substitutions, introduce the phenylsulfanyl group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to preserve stereochemistry and improve yield .

Q. What analytical methods are used to confirm the structure and stereochemistry of this compound?

Key techniques include:

  • NMR spectroscopy (1H, 13C, COSY, NOESY) to verify cyclopropane ring geometry and substituent positions.
  • Chiral HPLC or polarimetry to determine enantiomeric excess of the (1S,2S) configuration.
  • X-ray crystallography for definitive stereochemical assignment, as seen in structurally related cyclopropane derivatives .

Q. What safety precautions are recommended when handling this compound?

Based on analogous sulfanyl-containing compounds:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Follow waste disposal protocols for organosulfur compounds to minimize environmental release .

Advanced Research Questions

Q. How can enantioselective synthesis of the (1S,2S) configuration be achieved?

Enantioselectivity is controlled via chiral catalysts (e.g., Rh(II) with bisoxazoline ligands) during cyclopropanation. Computational studies suggest that ligand steric effects and electronic tuning of diazo precursors enhance stereochemical outcomes. Dynamic kinetic resolution may also stabilize the desired diastereomer .

Q. How do reaction conditions influence the stability of the cyclopropane ring in derivatization reactions?

The strained cyclopropane ring is sensitive to strong acids/bases. Mild conditions (e.g., low-temperature nucleophilic substitutions or photochemical thiol-ene additions) are preferred to prevent ring-opening. Solvent choice (e.g., DCM over DMSO) can reduce unwanted side reactions .

Q. What computational approaches predict the compound’s reactivity in ring-opening or functionalization reactions?

Density Functional Theory (DFT) models evaluate transition states for ring strain relief. Parameters from fluorinated cyclopropanes (e.g., activation energies for electrophilic additions) guide predictions for phenylsulfanyl analogs. MD simulations assess steric effects of the sulfanyl group on reaction pathways .

Q. How can contradictions in reported synthetic yields for similar cyclopropane derivatives be resolved?

Contradictions often arise from unoptimized catalyst loading or solvent polarity. Design of Experiments (DOE) methodologies systematically test variables (e.g., temperature, catalyst:substrate ratio). Comparative studies with fluorinated or methyl-substituted cyclopropanes provide benchmarks for yield optimization .

Q. What role does the phenylsulfanyl group play in biological interactions, such as enzyme inhibition?

The sulfanyl group enhances lipophilicity, improving membrane permeability. In related compounds, it participates in hydrogen bonding or π-π stacking with enzyme active sites (e.g., cytochrome P450 inhibition). Structure-activity relationship (SAR) studies using sulfanyl-modified analogs can validate target engagement .

Methodological Notes

  • Stereochemical Analysis : Use NOESY NMR to confirm cis/trans ring substituents, supplemented by X-ray data from ethyl cyclopropane carboxylates .
  • Reaction Optimization : Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric synthesis, referencing protocols for amino-cyclopropane derivatives .
  • Toxicity Screening : Follow ecotoxicology guidelines from sulfanyl-carbonitrile analogs to assess environmental impact .

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